Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
Overview
Description
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The sulfoxide functional group is usually formed by the oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The oxadiazole ring may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 3-(Trifluoromethyl)phenol
- 2-Methoxy-3-(trifluoromethyl)phenol
Uniqueness
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and sulfoxide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
5-(2-methylsulfinylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-24(22)13-8-3-2-7-12(13)15-20-14(21-23-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADXLBWTRYJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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